molecular formula C19H19N3O2S B2379164 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 688335-69-5

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2379164
CAS No.: 688335-69-5
M. Wt: 353.44
InChI Key: ZGBAOFVMUQIIPO-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a methoxyphenyl group, an imidazole ring, and a sulfanyl-acetamide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a substituted benzaldehyde with glyoxal and ammonia or an amine. The resulting imidazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction using an appropriate acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds or undergoing redox reactions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfanyl groups, along with the imidazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-3-6-15(11-14)21-18(23)13-25-19-20-9-10-22(19)16-7-4-8-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAOFVMUQIIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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